molecular formula C18H20O2 B1327722 3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone CAS No. 898754-34-2

3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone

Cat. No. B1327722
M. Wt: 268.3 g/mol
InChI Key: LHOLQTRSNFRBRP-UHFFFAOYSA-N
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Description

The compound “3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone” is a complex organic molecule. It likely contains a propiophenone group, which is a common moiety in various pharmaceuticals and organic compounds .


Synthesis Analysis

While specific synthesis methods for “3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone” were not found, related compounds such as 2,6-Dimethylphenol have been synthesized through various methods .


Molecular Structure Analysis

The molecular structure of “3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

The chemical reactions involving “3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone” would likely depend on its functional groups. For instance, the propiophenone group might undergo reactions typical of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone” would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Molecular Structure and Scavenging Activities

  • The compounds related to 3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone have been characterized using X-ray crystallographic method, FT-IR, and Density functional method. These compounds demonstrated significant free radical scavenging activities, highlighting their potential in antioxidant applications (Alaşalvar et al., 2014).

Spectroscopic and Electrochemical Properties

  • Diaryl quinone methides, closely related to the chemical structure , have been synthesized and shown to possess interesting solvatochromic and acid-base properties. These properties indicate potential applications in the field of spectroscopy and electrochemistry (Sarma et al., 2007).

Copolymerization Applications

  • The copolymerization of 2,6-dimethylphenol with related compounds has been explored, leading to the production of telechelics with significant industrial and material science applications. This research opens up avenues for the development of new polymeric materials (Wei et al., 1991).

Photorelease Studies

  • Studies have been conducted on the photorelease of HCl from compounds similar to 3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone, providing insights into the photochemical behaviors of such compounds. This research is significant for understanding the photoreactivity of these compounds (Pelliccioli et al., 2001).

Theoretical and Experimental Investigation

  • Detailed investigation into the molecular structure and spectroscopic properties of related compounds has been conducted. This research contributes to a deeper understanding of the electronic properties and stability of such molecules, which is crucial for various scientific applications (Demircioğlu et al., 2014).

Synthesis and Characterization in Medicinal Chemistry

  • The synthesis and characterization of compounds structurally related to 3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone have been explored in the context of medicinal chemistry, indicating potential pharmaceutical applications (Faghih et al., 2018).

Safety And Hazards

The safety and hazards associated with “3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone” would likely depend on its potential applications. For instance, if it were a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-6-4-7-14(2)17(13)10-11-18(19)15-8-5-9-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOLQTRSNFRBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644774
Record name 3-(2,6-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone

CAS RN

898754-34-2
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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